molecular formula C14H11NO2 B6375686 2-Cyano-5-(2-methoxyphenyl)phenol CAS No. 1261931-70-7

2-Cyano-5-(2-methoxyphenyl)phenol

Cat. No.: B6375686
CAS No.: 1261931-70-7
M. Wt: 225.24 g/mol
InChI Key: AQSGKTBWHQVYCX-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-methoxyphenyl)phenol is a synthetic aromatic compound featuring a phenol core substituted with a cyano (-CN) group at the 2-position and a 2-methoxyphenyl moiety at the 5-position.

Properties

IUPAC Name

2-hydroxy-4-(2-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSGKTBWHQVYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684673
Record name 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-70-7
Record name 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-Cyano-5-(2-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with 2-Methoxyphenyl Groups

describes piperazine-based compounds (HBK14–HBK19) containing a 2-methoxyphenyl group. While these differ in core structure (piperazine vs. phenol), they share the 2-methoxyphenyl substituent, which is critical for receptor binding in CNS-targeting drugs. Key differences include:

Property 2-Cyano-5-(2-methoxyphenyl)phenol HBK Series (e.g., HBK14)
Core Structure Phenol ring Piperazine ring
Functional Groups -CN, -OCH₃ -OCH₃, halogenated aryloxyethyl chains
Electronic Effects Mixed donating/withdrawing groups Predominantly electron-donating
Potential Applications Unclear (hypothesized: enzyme inhibition) Serotonin/dopamine receptor modulation

The HBK series demonstrates higher structural complexity and pharmacological relevance, whereas the cyano-phenol derivative’s simpler structure may favor solubility and synthetic accessibility.

Halogenated Cyano-Phenol Analog

details 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS: 1261990-31-1), which shares a phenol core and cyano group but differs in substituents:

Property This compound 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Substituents -OCH₃ at 5-phenyl, -CN at 2 -Cl at 2, -F and -CN at 3- and 2-positions
Molecular Formula C₁₄H₁₁NO₂ (calculated) C₁₃H₇ClFNO
Molecular Weight ~225.25 g/mol 247.66 g/mol
Electrophilicity Moderate (due to -CN and -OCH₃) High (enhanced by -Cl and -F)

The halogenated analog’s increased electrophilicity suggests stronger interactions with nucleophilic biological targets (e.g., enzymes), while the methoxy group in the target compound may improve metabolic stability .

Pesticide-Related Phenolic Compounds

lists pesticidal compounds like acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid), which share nitro and halogenated aryl groups. Although structurally distinct, these highlight the role of electron-withdrawing groups in agrochemical activity:

Property This compound Acifluorfen
Core Structure Phenol Benzoic acid
Key Substituents -CN, -OCH₃ -NO₂, -Cl, -CF₃
Primary Use Not established Herbicide (protoporphyrinogen oxidase inhibition)

The absence of nitro or trifluoromethyl groups in the target compound limits direct pesticidal relevance but underscores the tunability of phenolic derivatives for diverse applications .

Data Table: Comparative Overview of Analogs

Compound Core Structure Key Substituents Molecular Weight Notable Properties Reference
This compound Phenol -CN, 2-methoxyphenyl ~225.25 Mixed electronic effects N/A
HBK14 (Piperazine derivative) Piperazine -OCH₃, chloro-aryl chain ~450–500 (estimated) CNS receptor modulation
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol Phenol -Cl, -F, -CN 247.66 High electrophilicity
Acifluorfen Benzoic acid -NO₂, -Cl, -CF₃ 361.67 Herbicidal activity

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